molecular formula C25H22N2O2 B2779059 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide CAS No. 2034429-20-2

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide

Cat. No.: B2779059
CAS No.: 2034429-20-2
M. Wt: 382.463
InChI Key: DKIGDBJJNIVKQS-UHFFFAOYSA-N
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Description

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide is a complex organic compound that features a furan ring, a pyridine ring, and a diphenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification process would be streamlined using techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Furanones and pyridine N-oxides.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide: Similar structure but with an isonicotinamide moiety.

    N-((5-(furan-3-yl)pyridin-3-yl)methyl)-3,3-diphenylpropanamide derivatives: Various derivatives with modifications on the furan or pyridine rings.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in medicinal chemistry and materials science.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O2/c28-25(27-16-19-13-23(17-26-15-19)22-11-12-29-18-22)14-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-13,15,17-18,24H,14,16H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIGDBJJNIVKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCC2=CC(=CN=C2)C3=COC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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